molecular formula C15H8N2O3S B2613399 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one CAS No. 1794998-38-1

3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one

Cat. No.: B2613399
CAS No.: 1794998-38-1
M. Wt: 296.3
InChI Key: RHEOLKWSELGNHD-UHFFFAOYSA-N
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Description

3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is a heterocyclic compound that combines the structural features of thiophene, oxadiazole, and chromenone. This compound is of significant interest due to its potential applications in medicinal chemistry, material science, and organic synthesis. The presence of multiple heteroatoms and aromatic rings in its structure contributes to its unique chemical and physical properties.

Future Directions

Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science, attracting great interest in industry as well as academia . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist to synthesize and investigate new structural prototypes with more effective pharmacological activity .

Biochemical Analysis

Biochemical Properties

3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to exhibit inhibitory effects on certain kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound interacts with proteins involved in oxidative stress responses, potentially modulating their activity and contributing to its antioxidant properties .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby exhibiting anti-inflammatory properties. Furthermore, this compound can alter cellular metabolism by interacting with enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, influencing their activity. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing their phosphorylation activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits good stability under standard laboratory conditions, but it may undergo degradation under certain conditions, such as exposure to light or extreme pH levels. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged modulation of gene expression and enzyme activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and antioxidant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications of this compound .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of various metabolites. These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic profile of cells. For instance, this compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further interact with cellular components .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its activity and function. For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein folding and modification .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and oxidative stress responses. The subcellular localization of this compound can also affect its interactions with other biomolecules and its overall biochemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-(thiophen-3-yl)-1,2,4-oxadiazole with 2H-chromen-2-one in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through techniques such as recrystallization or chromatography to ensure high purity and quality .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]-2H-chromen-2-one is unique due to its combination of thiophene, oxadiazole, and chromenone moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications in various fields, making it a valuable compound for scientific research and industrial applications .

Properties

IUPAC Name

3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H8N2O3S/c18-15-11(7-9-3-1-2-4-12(9)19-15)14-17-16-13(20-14)10-5-6-21-8-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHEOLKWSELGNHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=NN=C(O3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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